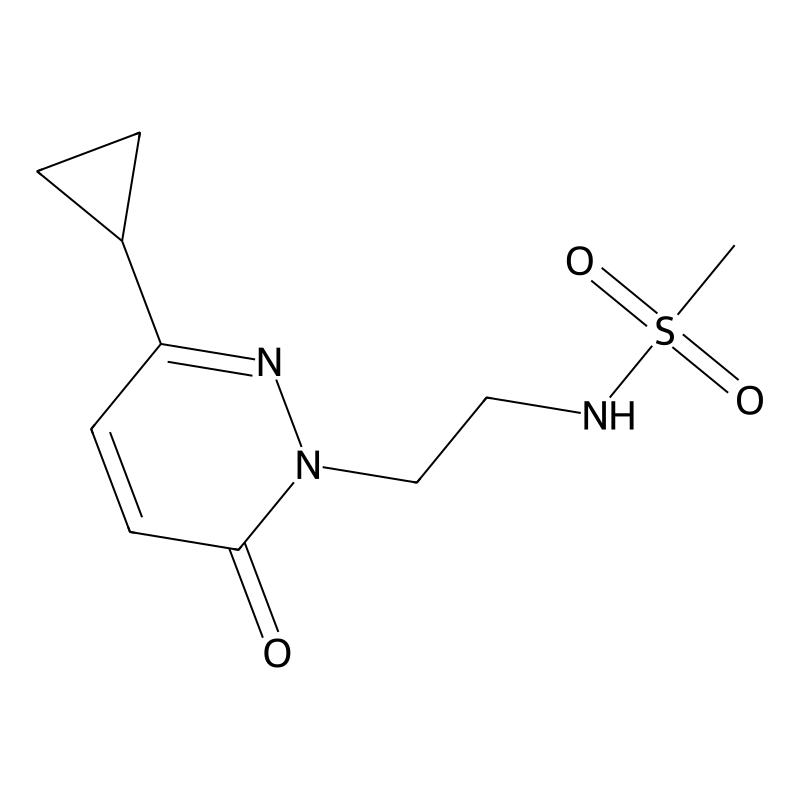

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide is a complex organic compound featuring a pyridazinone core structure. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The compound is characterized by the presence of a cyclopropyl group, which contributes to its unique chemical properties and potential biological activities. The methanesulfonamide functional group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry and drug development.

- Oxidation: The compound can be oxidized to form hydroxyl derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, using reducing agents like sodium borohydride.

- Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic applications.

The biological activity of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, antiviral, and anticancer activities. Its mechanism of action likely involves interaction with specific enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate its pharmacodynamics and therapeutic efficacy.

The synthesis of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide typically involves several key steps:

- Formation of the Pyridazinone Core: This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of the Cyclopropyl Group: Cyclopropanation reactions using diazomethane or cyclopropyl carbenes facilitate the incorporation of the cyclopropyl moiety.

- Formation of Methanesulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to yield the desired sulfonamide.

These methods provide a framework for synthesizing this compound efficiently while allowing for potential modifications.

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide has several potential applications:

- Medicinal Chemistry: Due to its unique structure and biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Chemical Research: It can be utilized as a building block in organic synthesis and as a reagent in various chemical transformations.

- Material Science: Its unique properties may also find applications in developing novel materials, including polymers and coatings.

Interaction studies involving N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide focus on its binding affinity to various enzymes or receptors. These studies are crucial for understanding the pharmacodynamics of the compound and determining its potential therapeutic applications. Specific assays could include enzyme inhibition tests or receptor binding assays to elucidate its mechanism of action.

Several compounds share structural similarities with N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid | Contains a propanoic acid moiety | Focused on anti-inflammatory properties |

| 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-[1,2,4]triazine | Incorporates triazine structure | Exhibits enhanced cytotoxicity in cancer models |

| N-Cyclopropyl-N'-(2-fluorophenyl)-urea | Contains urea functional group | Investigated for its antitumor activity |

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide stands out due to its specific combination of functional groups and structural features. This uniqueness can confer specific properties and reactivity that are not observed in similar compounds, making it valuable for specialized applications in drug discovery and development.